
Allatostatin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allatostatin II is a decapeptide neuropeptide hormone found in insects and crustaceans. It plays a crucial role in inhibiting the synthesis of juvenile hormone, which is essential for the regulation of development, reproduction, and metabolism in these organisms . Allatostatins, including this compound, are also involved in reducing food intake, making them potential targets for insecticide research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allatostatin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods: The synthesized peptide is then lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Allatostatin II undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activity .
Applications De Recherche Scientifique
Allatostatin II has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mécanisme D'action
Allatostatin II exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding inhibits the synthesis of juvenile hormone in the corpora allata, an endocrine gland in insects. The inhibition is mediated through the activation of intracellular signaling pathways involving second messengers like cAMP . Additionally, this compound modulates feeding behavior and metabolism by interacting with neuropeptide signaling systems .
Comparaison Avec Des Composés Similaires
Allatostatin A: Inhibits juvenile hormone synthesis and regulates feeding behavior.
Allatostatin C: Also inhibits juvenile hormone synthesis but has distinct receptor interactions and physiological effects.
Uniqueness: Allatostatin II is unique in its specific sequence and receptor interactions, which confer distinct biological activities compared to other allatostatins .
Propriétés
Formule moléculaire |
C49H74N14O13 |
|---|---|
Poids moléculaire |
1067.2 g/mol |
Nom IUPAC |
3-[(2-aminoacetyl)amino]-4-[[2-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54) |
Clé InChI |
WGQGYYOXEWOITJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


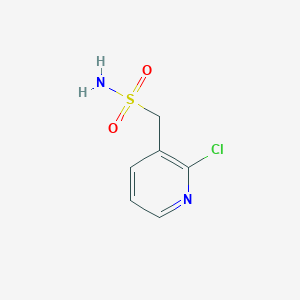
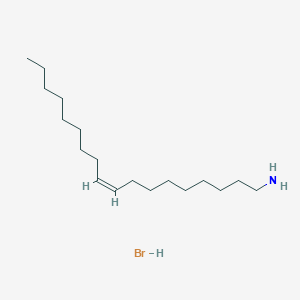
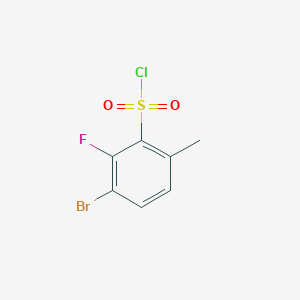
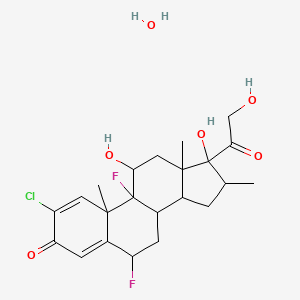
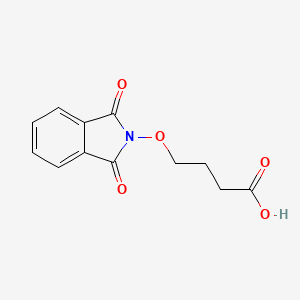
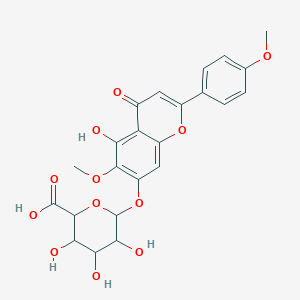
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
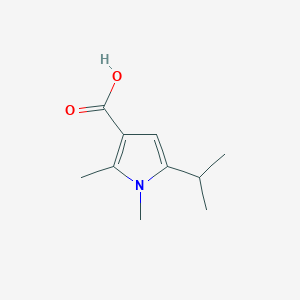
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

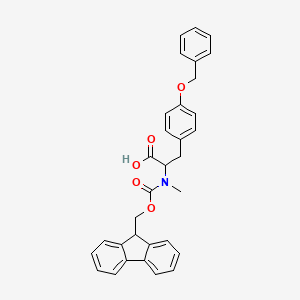
![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
